An In-depth Technical Guide to the Preliminary Investigation of Sodium 2-methoxy-4-(1-propenyl)phenolate Toxicity
An In-depth Technical Guide to the Preliminary Investigation of Sodium 2-methoxy-4-(1-propenyl)phenolate Toxicity
Introduction
Sodium 2-methoxy-4-(1-propenyl)phenolate, the sodium salt of isoeugenol, is a synthetic flavoring and fragrance agent utilized in a variety of consumer products, including nonalcoholic beverages, baked goods, and chewing gums.[1] Its widespread use necessitates a thorough understanding of its toxicological profile to ensure human safety. This technical guide provides a comprehensive overview of the preliminary toxicological investigation of this compound, drawing primarily from studies conducted on isoeugenol, as the toxicity of the salt form is principally attributed to the isoeugenol anion. The structural similarity of isoeugenol to other phenylpropenoids, such as safrole and eugenol, which are known rodent carcinogens, has prompted in-depth toxicological evaluation.[1] This guide is intended for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and a framework for interpreting toxicological data.
Part 1: Toxicokinetics and Metabolism
A critical first step in evaluating the toxicity of a xenobiotic is to understand its absorption, distribution, metabolism, and excretion (ADME). The metabolic fate of isoeugenol is a key determinant of its toxicity. The primary detoxification pathway involves the conjugation of its free phenolic hydroxyl group with sulfate or glucuronic acid, which facilitates excretion.[2] However, alternative metabolic pathways can lead to the formation of reactive intermediates. One proposed mechanism involves the formation of a transient epoxide intermediate that can isomerize to a reactive hydroxy quinone methide (HQM).[3][4] This electrophilic intermediate is implicated in the skin sensitization potential of isoeugenol.[3][5] The balance between these detoxification and bioactivation pathways is crucial in determining the overall toxicological outcome.
A key distinction in the metabolism of isoeugenol compared to the structurally similar and more potent carcinogen, methyleugenol, lies in the availability of the phenolic hydroxyl group. In isoeugenol, this group allows for efficient detoxification through conjugation. In contrast, methyleugenol, which has a methoxy group in that position, undergoes benzylic hydroxylation, leading to the formation of a sulfoxy metabolite that can form a carbocation, which in turn can form DNA adducts, leading to genotoxicity and carcinogenicity.
Caption: Metabolic pathways of isoeugenol.
Part 2: Acute Toxicity Profile
Acute toxicity studies are fundamental in characterizing the intrinsic toxicity of a substance after a single exposure.[6] For isoeugenol, these studies have established a profile of moderate acute toxicity.
Lethality
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. Oral LD50 values for isoeugenol in rats range from 1290 to 1880 mg/kg body weight.[7] In an oral acute toxicity study with Osborne-Mendel rats, an LD50 of 1560 mg/kg bw was determined, with sublethal effects including coma and failure to groom.[7] The dermal LD50 in rabbits is reported as 1910 mg/kg bw.[7]
| Acute Toxicity Data for Isoeugenol | |
| Parameter | Value |
| Oral LD50 (Rat) | 1560 mg/kg bw[7][8] |
| Dermal LD50 (Rabbit) | 1910 mg/kg bw[7] |
Local Effects
Isoeugenol is classified as a skin and eye irritant.[7] It can cause serious eye irritation, with symptoms including stinging, tearing, redness, and blurred vision.[9] It is also recognized as a skin sensitizer, capable of causing an allergic skin reaction upon repeated contact.[7][9][10] The mechanism of skin sensitization is thought to involve the formation of reactive intermediates that can covalently bind to skin proteins, triggering an immune response.[3][4]
Part 3: Repeated Dose Toxicity
Chronic exposure to isoeugenol has been investigated in 2-year gavage studies in rats and mice, revealing non-neoplastic lesions in several organs. In both rats and mice, exposure led to lesions in the nose.[1] Additionally, male and female mice exhibited non-neoplastic lesions in the forestomach and glandular stomach.[1] Female mice also showed kidney lesions.[1] In rats, minimal atrophy and respiratory metaplasia of the olfactory epithelium were observed at doses of 150 mg/kg and higher.[1] In mice, dose-dependent increases in forestomach squamous hyperplasia and inflammation were noted, along with glandular stomach ulcers at high doses.[7]
Part 4: Genotoxicity Assessment
A critical aspect of toxicological evaluation is determining a substance's potential to damage genetic material. Isoeugenol has been subjected to a battery of in vitro and in vivo genotoxicity tests.
In Vitro Assays
Isoeugenol was not mutagenic in bacterial reverse mutation assays (Ames test) in S. typhimurium and E. coli, both with and without metabolic activation.[1] It also did not induce chromosomal aberrations in cultured Chinese hamster ovary cells.[1]
In Vivo Assays
In a 3-month gavage study in mice, there was no increase in micronucleated erythrocytes in the peripheral blood of males.[1] However, a positive trend and a threefold increase in the 600 mg/kg group in female mice suggested a positive result for this test in females.[1] A subsequent bone marrow erythrocyte micronucleus study in mice with doses up to 2000 mg/kg bw in males and 1500 mg/kg bw in females found no evidence of genotoxicity.[7] Overall, the weight of evidence from available in vitro and in vivo studies suggests that isoeugenol is not genotoxic.[2][7][11] This is a crucial finding, as it implies that the observed carcinogenicity (discussed below) likely occurs through a non-genotoxic mode of action.[2]
| Summary of Genotoxicity Studies for Isoeugenol | ||
| Assay | System | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Negative[1] |
| Chromosomal Aberration | Chinese Hamster Ovary Cells | Negative[1] |
| In Vivo Micronucleus | Mouse Peripheral Blood | Negative (males), Equivocal (females)[1] |
| In Vivo Micronucleus | Mouse Bone Marrow | Negative[7] |
Part 5: Carcinogenicity
Long-term carcinogenicity bioassays are essential for identifying the tumorigenic potential of a substance with widespread human exposure.[12]
Rodent Bioassay Findings
Two-year gavage studies conducted by the National Toxicology Program (NTP) yielded varying results in rats and mice.[1]
-
Male B6C3F1 Mice: There was clear evidence of carcinogenic activity based on increased incidences of hepatocellular adenoma and hepatocellular carcinoma.[1][11][13]
-
Female B6C3F1 Mice: There was equivocal evidence of carcinogenic activity based on increased incidences of histiocytic sarcoma.[1]
-
Male F344/N Rats: The evidence of carcinogenic activity was equivocal, based on increased incidences of rarely occurring thymoma and mammary gland carcinoma.[1]
-
Female F344/N Rats: There was no evidence of carcinogenic activity.[1]
Based on these findings in experimental animals, the International Agency for Research on Cancer (IARC) has classified isoeugenol in Group 2B, as "possibly carcinogenic to humans".[2]
| Summary of 2-Year Carcinogenicity Bioassay of Isoeugenol | |||
| Species | Sex | Target Organ | Finding |
| Mouse (B6C3F1) | Male | Liver | Clear Evidence[1][11][13] |
| Mouse (B6C3F1) | Female | Multiple Tissues | Equivocal Evidence (Histiocytic Sarcoma)[1] |
| Rat (F344/N) | Male | Thymus, Mammary Gland | Equivocal Evidence[1] |
| Rat (F344/N) | Female | - | No Evidence[1] |
Mode of Action
The weight of evidence suggests that the carcinogenicity of isoeugenol in male mice occurs via a non-genotoxic, threshold-based mode of action.[2][11] This is supported by the general lack of genotoxicity in standard assays. The carcinogenic outcome is likely related to the specific metabolism of isoeugenol in male mice.[11] For non-genotoxic carcinogens, it is assumed that a threshold dose exists below which no carcinogenic effects are expected to occur.[2] This allows for the establishment of a health-based guidance value, such as an Acceptable Daily Intake (ADI).[2][11]
Caption: Postulated non-genotoxic mode of action for isoeugenol carcinogenicity.
Part 6: Reproductive and Developmental Toxicity
The potential for a substance to interfere with reproduction and normal development is a key area of toxicological investigation.[14]
Reproductive Toxicity
In a multigenerational reproductive toxicity study in Sprague-Dawley rats, general signs of toxicity, such as decreased body weight, were observed in the parent (F0) generation at mid and high doses.[7] Mild reproductive toxicity at 700 mg/kg bw was suggested by decreased pup weights and a reduced number of male pups per litter.[7] Overall, isoeugenol does not appear to cause specific reproductive toxicity, with observed effects often being secondary to maternal toxicity.[7]
Developmental Toxicity
In a developmental toxicity study where pregnant Sprague-Dawley rats were administered isoeugenol by gavage during gestation days 6-19, there was no treatment-related maternal mortality.[7][15][16] However, dose-related maternal toxicity was evident, including sedation, reduced body weight gain, and increased liver weight.[15][16] At the highest dose of 1000 mg/kg/day, there was evidence of developmental toxicity, specifically intrauterine growth retardation and delayed skeletal ossification.[7][15][16] The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was determined to be 500 mg/kg/day.[15][16]
| Reproductive and Developmental Toxicity NOAELs/LOAELs | |
| Endpoint | Value (Rat) |
| Maternal Toxicity LOAEL | 250 mg/kg/day[15][16] |
| Developmental Toxicity NOAEL | 500 mg/kg/day[15][16] |
| Developmental Toxicity LOAEL | 1000 mg/kg/day[15][16] |
Part 7: Experimental Protocols
The following protocols are representative of the standardized methods used to assess the toxicity of a substance like sodium 2-methoxy-4-(1-propenyl)phenolate, adhering to international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[17]
Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Objective: To determine the acute oral toxicity of a substance by identifying a dose range that causes mortality, allowing for classification according to the Globally Harmonized System (GHS).[18][19]
Methodology:
-
Animal Model: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley strain). Testing in one sex (females) is often considered sufficient.[19]
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with free access to standard laboratory diet and drinking water.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The vehicle (e.g., corn oil) should be inert.
-
Starting Dose: A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information on the substance's toxicity.[18]
-
Stepwise Procedure:
-
Step 1: A group of 3 female rats is dosed at the starting dose.
-
Observation: Animals are observed for mortality, moribundity, and clinical signs of toxicity for up to 14 days. Body weights are recorded weekly.
-
Decision Logic: The outcome of the first step determines the next action:
-
If 2 or 3 animals die, the LD50 is presumed to be in that dose range, and the substance is classified. Testing may be stopped.
-
If 0 or 1 animal dies, a second group of 3 females is dosed at the next higher or lower dose level, depending on the initial outcome and the desired precision.
-
-
-
Endpoint: The primary endpoint is mortality. The result allows for the classification of the substance into a GHS toxicity category.
Caption: Workflow for OECD 423 Acute Toxic Class Method.
Protocol 2: In Vitro Cytotoxicity - MTT Assay
Objective: To assess the cytotoxicity of a substance on a cell line by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by metabolically active cells.[20]
Methodology:
-
Cell Line: A suitable cell line (e.g., HepG2 for liver toxicity, or HCT-116 for colon) is seeded into a 96-well plate and allowed to attach overnight.[20]
-
Test Substance Preparation: The test substance is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to a range of concentrations.
-
Exposure: The culture medium is replaced with the medium containing the test substance at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plate is incubated for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[20]
Conclusion and Future Directions
The toxicological profile of sodium 2-methoxy-4-(1-propenyl)phenolate, inferred from data on isoeugenol, indicates moderate acute toxicity, skin and eye irritation, and skin sensitization potential. While isoeugenol is not considered genotoxic, long-term exposure has been associated with carcinogenic activity in the liver of male mice, leading to an IARC classification of "possibly carcinogenic to humans".[1][2] The proposed mode of action is non-genotoxic, which allows for a threshold-based risk assessment.[2][11] Reproductive and developmental toxicity appear to be secondary to maternal toxicity.
Future research should focus on elucidating the precise species- and sex-specific mechanisms of carcinogenicity, particularly in male mice. Further investigation into the formation and reactivity of the hydroxy quinone methide metabolite could provide a more quantitative understanding of its role in both skin sensitization and potentially other toxic endpoints. Additionally, comparative metabolism studies in human-relevant in vitro systems would be valuable for refining the human health risk assessment.
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